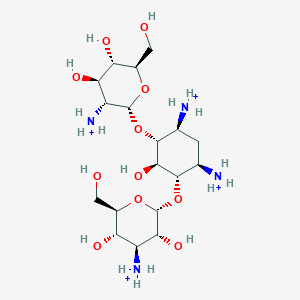
kanamycin C(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kanamycin C(4+) is an organic cation obtained by protonation of the primary amino groups of kanamycin C. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a kanamycin C.
科学研究应用
Antimicrobial Resistance Research
Kanamycin Resistance Gene Studies
Research has highlighted the use of kanamycin resistance genes as essential tools in genetic manipulation. For instance, the development of a codon-optimized kanamycin resistance gene (Cbhtk) in Caldicellulosiruptor bescii, a thermophilic bacterium, allowed researchers to effectively select transformants for genetic studies. This gene enabled the selection of strains resistant to kanamycin at concentrations exceeding 50 µg/ml, facilitating targeted genetic modifications and studies on metabolic pathways in high-temperature environments .
Mechanisms of Resistance
Studies have also investigated the mechanisms underlying kanamycin resistance. For example, mutations in the translational elongation factor-G (EF-G) in Escherichia coli were shown to confer low-cost resistance to kanamycin. Further research indicated that secondary mutations could enhance this resistance, emphasizing the complex interplay between genetic factors and antibiotic efficacy .
Cancer Research
G-Quadruplex Modulation
Recent findings suggest that kanamycin C(4+) can bind to G-quadruplex (G4) structures, which are significant in gene regulation and cancer biology. The ability of kanamycin to stabilize these structures presents a novel avenue for anticancer strategies. By targeting G4s within gene promoter regions, kanamycin may modulate gene expression relevant to cancer progression .
Thermodynamic Binding Studies
Thermodynamic analyses have revealed that kanamycin binds with varying affinities to different G4 structures, with binding energies ranging from -43.81 to -64.71 kcal/mol. Such insights into binding dynamics could inform the development of new therapeutic agents aimed at disrupting cancer cell proliferation through G4 targeting .
Novel Therapeutic Strategies
Kanamycin Peptide Conjugates
Innovative approaches have emerged involving the conjugation of kanamycin with antimicrobial peptides to enhance its efficacy against resistant bacterial strains. For example, a study demonstrated that a kanamycin-peptide conjugate exhibited significantly improved antimicrobial activity against multidrug-resistant pathogens compared to kanamycin alone. This strategy not only restored susceptibility but also disrupted biofilms more effectively than conventional antibiotics .
Antifungal Applications
Recent modifications of kanamycin into amphiphilic derivatives have shown promising antifungal activity, particularly against Gram-positive bacteria and certain fungi. These derivatives leverage hydrophobic interactions to enhance their antimicrobial properties, suggesting potential applications in treating fungal infections where traditional antibiotics fail .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Resistance | Development of kanamycin resistance genes for genetic manipulation; insights into resistance mechanisms |
| Cancer Research | Binding to G-quadruplexes offers potential for anticancer therapies; favorable thermodynamic properties |
| Novel Therapeutics | Kanamycin-peptide conjugates show enhanced efficacy against resistant strains; amphiphilic derivatives exhibit antifungal properties |
属性
分子式 |
C18H40N4O11+4 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2S,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI 键 |
WZDRWYJKESFZMB-FQSMHNGLSA-R |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)[NH3+])[NH3+] |
规范 SMILES |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)CO)O)O)[NH3+])[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















